3-(3-Ethylphenoxy)piperidine
Overview
Description
3-(3-Ethylphenoxy)piperidine is a biochemical used for proteomics research . It has a molecular formula of C13H19NO .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-(3-Ethylphenoxy)piperidine, has been a topic of interest in recent years . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of 3-(3-Ethylphenoxy)piperidine would include this piperidine ring, with an ethylphenol group attached via an ether linkage .Chemical Reactions Analysis
The formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, involves intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents. For instance, piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines .
Antiviral Applications
Piperidine derivatives also play a significant role in the development of antiviral drugs .
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them valuable in the field of drug discovery .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in the development of antimicrobial and antifungal agents, contributing to the fight against various infectious diseases .
Antihypertension Applications
In the field of cardiovascular research, piperidine derivatives have been used in the development of antihypertension drugs .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been utilized in the development of analgesic and anti-inflammatory drugs, providing relief for various pain and inflammation conditions .
Anti-Alzheimer Applications
Piperidine derivatives have shown potential in the development of drugs for neurodegenerative diseases, such as Alzheimer’s .
Antipsychotic Applications
In the field of mental health, piperidine derivatives have been used in the development of antipsychotic drugs .
Mechanism of Action
Target of Action
Piperidine, a major component of 3-(3-ethylphenoxy)piperidine, has been found to have anticancer potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Pharmacokinetics
Piperine, a piperidine alkaloid, has been reported to have bioavailability enhancing abilities
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . They also regulate several crucial signaling pathways essential for the establishment of cancers .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(3-Ethylphenoxy)piperidine, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(3-ethylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-5-3-6-12(9-11)15-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVCYKZPVACUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663034 | |
Record name | 3-(3-Ethylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946759-21-3 | |
Record name | 3-(3-Ethylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.